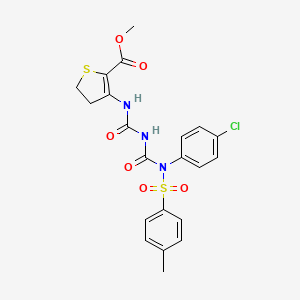

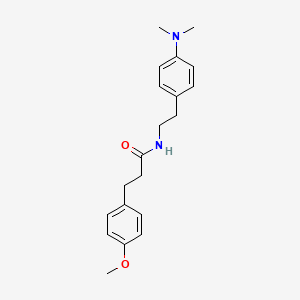

![molecular formula C11H10N2 B2672874 1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 40041-77-8](/img/structure/B2672874.png)

1H,2H,3H-pyrrolo[2,3-b]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H,2H,3H-pyrrolo[2,3-b]quinoline is a type of pyrroloquinoline, a class of compounds that have been studied for their potential applications in various fields . For instance, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

Synthesis Analysis

A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy . Other methods for the synthesis of 3H-pyrrolo[2,3-c]quinolines have been reviewed, with methods being divided into categories depending on the ring closed in the final step .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-h]quinoline has been analyzed . These molecules possess hydrogen bond donor (pyrrole) and acceptor (pyridine) groups, which leads to the formation of cyclic dimers in their crystals .Chemical Reactions Analysis

The chemical reactions of 1H,2H,3H-pyrrolo[2,3-b]quinoline derivatives have been studied. For example, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-h]quinoline have been analyzed . For instance, its density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties have been reported .Applications De Recherche Scientifique

Fibroblast Growth Factor Receptor Inhibitors

1H-pyrrolo[2,3-b]pyridine derivatives, which include 1H,2H,3H-pyrrolo[2,3-b]quinoline, have been found to have potent activities against FGFR1, 2, and 3 . These compounds can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells . This makes them attractive for cancer therapy, especially for cancers where abnormal activation of FGFR signaling pathway plays a role .

Antileishmanial Efficacy

2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are related to 1H,2H,3H-pyrrolo[2,3-b]quinoline, have been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . This suggests that 1H,2H,3H-pyrrolo[2,3-b]quinoline might also have potential applications in the treatment of VL.

Asymmetric Synthesis

1H-pyrrolo[2,3-b]quinoline can be used in the asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives . This process involves a two-step protocol and results in derivatives with 99% ee .

Mécanisme D'action

While the specific mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]quinoline is not mentioned in the search results, related compounds have shown potential in various applications. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .

Safety and Hazards

Orientations Futures

The future directions of research on 1H,2H,3H-pyrrolo[2,3-b]quinoline could involve further exploration of its potential applications in various fields. For example, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, suggesting potential for cancer therapy . Additionally, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have shown potential for antileishmanial efficacy .

Propriétés

IUPAC Name |

2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-4-10-8(3-1)7-9-5-6-12-11(9)13-10/h1-4,7H,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUALMKALWZMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC3=CC=CC=C3C=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

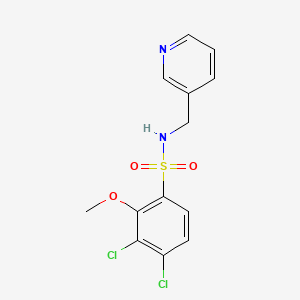

![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2672795.png)

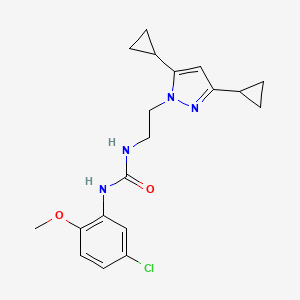

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2672800.png)

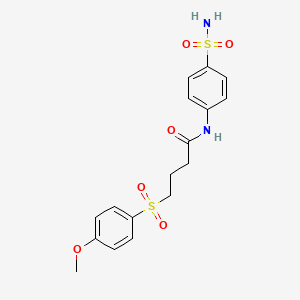

![5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B2672802.png)

![2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2672803.png)

![10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione](/img/structure/B2672805.png)

![Ethyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2672806.png)

![methyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2672812.png)

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672813.png)